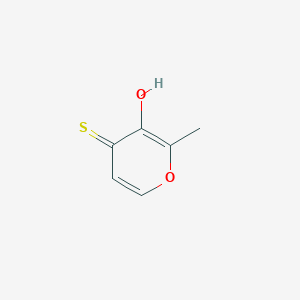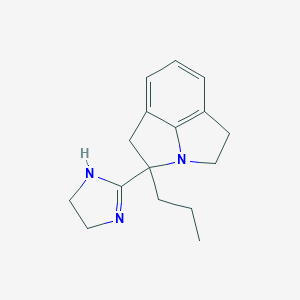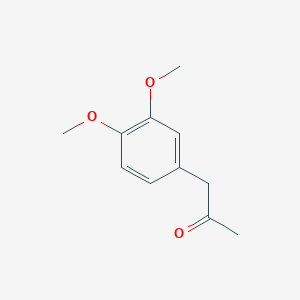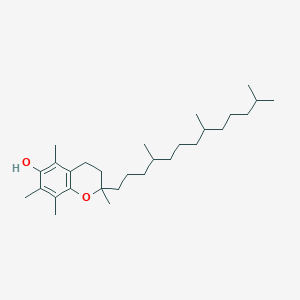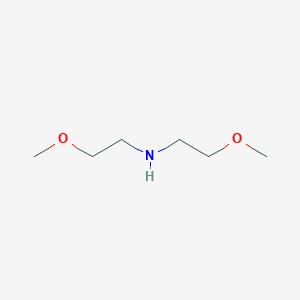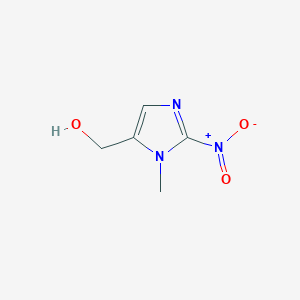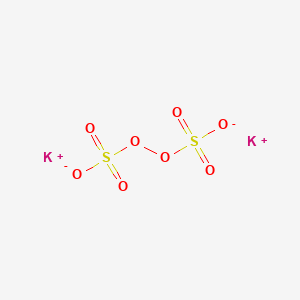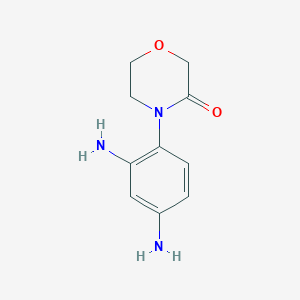
4-(2,4-Diaminophenyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Diaminophenyl)morpholin-3-one is a chemical compound with the CAS Number: 482308-13-4. It has a molecular weight of 207.23 . It is stored at a temperature of 4 degrees and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4-(2,4-diaminophenyl)morpholin-3-one . The InChI Code is 1S/C10H13N3O2/c11-7-1-2-9 (8 (12)5-7)13-3-4-15-6-10 (13)14/h1-2,5H,3-4,6,11-12H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,4-Diaminophenyl)morpholin-3-one include a molecular weight of 207.23 g/mol . It is a powder and is stored at a temperature of 4 degrees .Applications De Recherche Scientifique
Pharmaceutical Research
“4-(2,4-Diaminophenyl)morpholin-3-one” is used in the synthesis of pharmaceutical compounds. For instance, it is used in the synthesis of 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939) as an antithrombotic agent .
Antithrombotic Agent
This compound is an impurity of Rivaroxaban, a factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic disorders .
Factor Xa Inhibitor
Factor Xa inhibitors are interesting targets for the development of antithrombotic agents. The “4-(2,4-Diaminophenyl)morpholin-3-one” moiety serves as a P4-ligand within the respective enzyme pocket .
Development of Non-Benzamidines
In an effort to develop inhibitors with more favorable oral profiles, researchers have discovered a series of potent non-benzamidines, where “4-(2,4-Diaminophenyl)morpholin-3-one” is a key feature .
Preparation of Aryl-Morpholinones
This compound is used in the preparation of aryl-morpholinones, which are needed to support toxicological and clinical evaluation studies .
Chemical Research
“4-(2,4-Diaminophenyl)morpholin-3-one” is used in chemical research due to its unique properties and potential applications .
Safety and Hazards
The safety information for 4-(2,4-Diaminophenyl)morpholin-3-one includes several hazard statements: H302, H315, H319, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
A recent study has shown that a morpholin-3-one derivative has been developed for imaging monoacylglycerol lipase in the brain via positron emission tomography (PET) . This suggests that 4-(2,4-Diaminophenyl)morpholin-3-one and similar compounds could have potential applications in medical imaging .
Mécanisme D'action
Target of Action
It is used in the synthesis of an antithrombotic agent , suggesting that it may interact with proteins involved in blood coagulation.
Mode of Action
As a part of the synthesis of an antithrombotic agent , it may interact with its targets to inhibit the formation of blood clots.
Biochemical Pathways
Given its role in the synthesis of an antithrombotic agent , it might influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.
Result of Action
As a precursor in the synthesis of an antithrombotic agent , it may contribute to the prevention of blood clot formation.
Propriétés
IUPAC Name |
4-(2,4-diaminophenyl)morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFBLRLPINBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Diaminophenyl)morpholin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

